
2-(3-Hydroxypyrazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypyrazin-2-yl)acetic acid is an organic compound with a molecular formula of C7H7N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrazin-2-yl)acetic acid typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the cyclization of pyrazine derivatives with acetic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce 2-(3-aminopyrazin-2-yl)acetic acid.
Scientific Research Applications
2-(3-Hydroxypyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypyridin-2-yl)acetic acid: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
Pyrazine-2-carboxylic acid: Another derivative of pyrazine, differing in the position and type of functional groups attached to the ring.
Uniqueness
2-(3-Hydroxypyrazin-2-yl)acetic acid is unique due to its specific functional groups and the position of the hydroxyl group on the pyrazine ring
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h1-2H,3H2,(H,8,11)(H,9,10) |
InChI Key |
MWIRXZPORUQTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



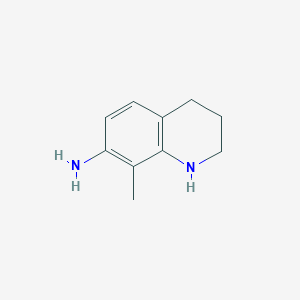
![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
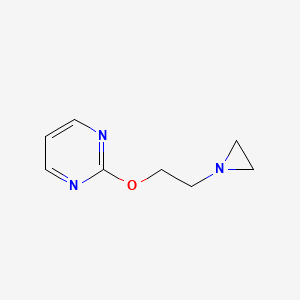
![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


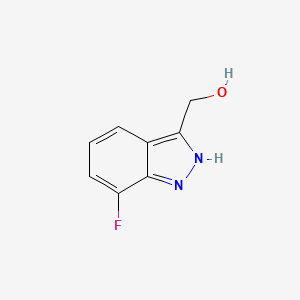
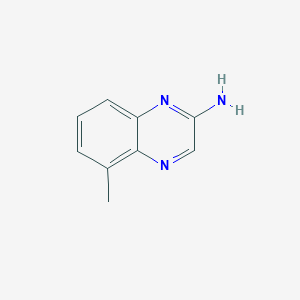
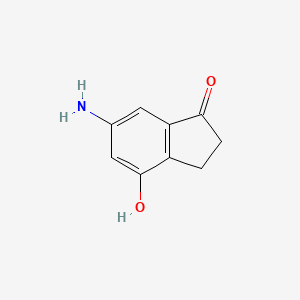


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
